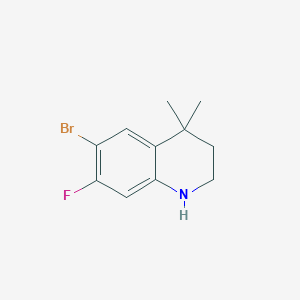

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187830-63-2) is a bicyclic heterocyclic compound with a quinoline backbone. Key structural features include:

- Substituents: Bromine at position 6, fluorine at position 7, and two methyl groups at position 3.

- Molecular formula: C₁₁H₁₅BrClN (hydrochloride salt form) .

- Molecular weight: 276.60 g/mol .

- Applications: Primarily used as a medical intermediate in drug discovery, particularly in kinase inhibitor development .

- Synthesis: Prepared via reductive amination using NaBH(AcO)₃, achieving a 64% yield over two steps .

The compound’s electronic and steric properties are influenced by halogen substituents (Br, F) and the 4,4-dimethyl group, making it distinct from related tetrahydroquinoline derivatives.

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

6-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |

InChI |

InChI=1S/C11H13BrFN/c1-11(2)3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6,14H,3-4H2,1-2H3 |

InChI Key |

XTYGVKIWQUIDQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC2=CC(=C(C=C21)Br)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure optimal reactivity and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .

Scientific Research Applications

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Comparison :

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

Comparison :

2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Comparison :

| Property | Target Compound | 2-Bromophenyl Analog |

|---|---|---|

| Substituents | Br (C6), F (C7), 4,4-dimethyl | Br (C6), F (C7), 4,4-dimethyl, 2-bromophenyl |

| Molecular weight | 276.60 g/mol | 334.20 g/mol |

| Steric effects | Moderate | High (bulky aryl group) |

| Synthetic complexity | Moderate | Higher due to aryl coupling |

The aryl group may enhance lipophilicity, affecting membrane permeability in biological systems.

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Comparison :

| Property | Target Compound (Br, F) | 7-Fluoro Analog |

|---|---|---|

| Halogen effects | Br (electrophilic), F (polar) | F only (polar) |

| Molecular weight | 276.60 g/mol | 179.24 g/mol |

| Reactivity | Higher (Br facilitates cross-coupling) | Lower |

The bromine in the target compound allows for further functionalization via Suzuki or Buchwald-Hartwig reactions, unlike the non-brominated analog.

Data Table: Comparative Overview

Biological Activity

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS Number: 1784283-25-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9BrFN

- Molar Mass : 230.08 g/mol

- Structure : The compound features a tetrahydroquinoline framework with bromine and fluorine substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the tetrahydroquinoline class exhibit a variety of biological activities, including:

- Antimicrobial properties

- Neuroprotective effects

- Inhibition of enzymes related to neurodegenerative diseases

1. Antimicrobial Activity

A study conducted on various tetrahydroquinoline derivatives demonstrated significant antimicrobial effects against several bacterial strains. The presence of halogen atoms (bromine and fluorine) was linked to enhanced potency against Gram-positive bacteria, suggesting that these substituents may play a crucial role in the activity profile of this compound.

2. Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease progression.

Table 1: Inhibition Potency of this compound on AChE

The mechanism by which this compound exerts its effects is primarily through:

- Enzyme Inhibition : It competitively inhibits AChE activity.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative damage.

Case Study 1: Neuroprotection in Animal Models

In vivo studies involving animal models of Alzheimer’s disease showed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential therapeutic role for this compound in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This positions it as a candidate for further development in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The synthesis of halogenated tetrahydroquinolines typically involves condensation reactions using Lewis or Brønsted acid catalysts. For example, analogous compounds like dimethyl 6-bromo-1,2-dihydroquinoline derivatives were synthesized via microwave-assisted condensation of p-bromo aniline with methyl pyruvate using Bi(OTf)₃ as a catalyst . Adjusting substituents (e.g., introducing fluorine at position 7) may require optimizing reaction conditions (e.g., temperature, solvent polarity) and selecting halogen-compatible reagents to avoid undesired side reactions. Pre-functionalized intermediates (e.g., brominated anilines) are often employed to streamline regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess electronic effects of bromine/fluorine.

- X-ray Crystallography : Resolve stereochemistry and confirm the screw-boat conformation of the tetrahydroquinoline ring, as demonstrated in studies of related dihydroquinolines .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns from bromine/fluorine.

Q. What are the key physicochemical properties influencing experimental design?

- Methodological Answer :

- Molecular Weight : ~242.12 g/mol (based on analogs like 6-Bromo-7-methoxy-tetrahydroquinoline) .

- Solubility : Likely polar aprotic solvent compatibility (e.g., DMF, acetonitrile) due to halogen and dimethyl groups.

- Stability : Light-sensitive (observe handling protocols for brominated analogs) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

- Methodological Answer :

- Hybrid Approaches : Combine X-ray crystallography (for empirical bond lengths/angles) with DFT calculations to validate electronic structures. For example, puckering parameters (QT, θ, φ) derived from crystallography can refine computational models.

- Dynamic NMR : Assess conformational flexibility in solution, especially for the tetrahydroquinoline ring, which may adopt non-planar conformations under varying conditions .

Q. What challenges arise in functionalizing the tetrahydroquinoline core at the 6- and 7-positions?

- Methodological Answer :

- Steric Hindrance : The 4,4-dimethyl groups may limit access to electrophilic sites. Use bulky catalysts (e.g., Pd(PPh₃)₄) to mitigate steric effects, as seen in palladium-catalyzed substitutions of brominated quinolines .

- Halogen Reactivity : Bromine at position 6 can undergo Suzuki-Miyaura cross-coupling, while fluorine at position 7 may require milder conditions (e.g., SNAr with KF/18-crown-6) to preserve regioselectivity .

Q. How do bromine and fluorine substituents influence electronic and biological activity?

- Methodological Answer :

- Electronic Effects : Bromine acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic substitution at adjacent positions. Fluorine’s electronegativity increases metabolic stability, as observed in bioactive quinoline derivatives .

- Biological Screening : Use fluorescence quenching assays or enzyme inhibition studies to compare halogenated analogs. For instance, fluorinated quinolines have shown potential as kinase inhibitors due to improved binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for halogenated tetrahydroquinolines?

- Methodological Answer :

- Parameter Optimization : Vary catalyst loading (e.g., Bi(OTf)₃ from 5–10 mol%) and reaction time, as microwave-assisted syntheses often show yield improvements over traditional heating .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization) that may reduce yields in brominated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.